1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
Description
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCQEHQDOPPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Functional Group Interconversion
This method adapts protocols from halogenated aryl trifluoroethanone derivatives (Patent ES2755333T3). While the target compound features difluorophenyl groups, analogous nitration and reduction steps can be employed:
- Step 1 : Nitration of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone using fuming sulfuric acid (20–30% SO₃) and nitric acid at 5–60°C.
- Step 2 : Reduction of the nitro intermediate to the amine. For example, catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction could convert the nitro group (-NO₂) to -NH₂.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitration | H₂SO₄ (20–30% SO₃), HNO₃, 5–60°C | ~90% (crude) | 97% (1H NMR) |
| Reduction | H₂ (1 atm), Pd-C, RT | 85–92% | >95% (estimated) |
High-Pressure Amination in Pipeline Reactors
A patented method for 2,2,2-trifluoroethylamine synthesis (CN101973888B) demonstrates scalable amination under pressurized conditions. Adapting this for the target compound:
- Reactants : 1-(2,3-difluorophenyl)-2-chloro-2,2-difluoroethane + excess ammonia (8–15:1 molar ratio).
- Conditions : Glycerol as solvent, 150–200°C, 2–4 MPa pressure, 20–30 min residence time.
- Workup : Vacuum distillation and neutralization with Na₂CO₃.
| Parameter | Value |
|---|---|
| Reaction Time | 20–30 min |
| Yield | 97% (reported for analogous compound) |
| Purity | 93% (post-distillation) |
Nucleophilic Substitution with Tosylated Intermediates
A journal synthesis (10.1021/jm5005623) highlights displacing tosyl groups with amines. For the target compound:
- Step 1 : Tosylation of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol using TsCl and triethylamine.
- Step 2 : Substitution with aqueous ammonia or ammonium salts under reflux.
1. Tosylation:
- Reactant: 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol (10 mmol)
- Reagents: TsCl (30 mmol), Et₃N (30 mmol), DCM, RT, 16 h.
- Yield: 85% (tosylate intermediate).
2. Amination:
- Reactant: Tosylate intermediate (5 mmol)
- Reagents: NH₃ (aq.), 80°C, 4 h.
- Yield: 78% (crude), 90% purity (HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Nitration-Reduction | High purity, straightforward | Multi-step, hazardous reagents | 85–92% | Lab-scale |
| High-Pressure Amination | Rapid, high yield | Specialized equipment required | 97% | Industrial |
| Tosylation-Substitution | Mild conditions | Intermediate purification needed | 78% | Lab-scale |
Critical Considerations
- Regioselectivity : Difluorophenyl substrates may require directing groups for precise functionalization.
- Purification : Fractional distillation (0.07 mbar, Vigreux column) effectively isolates the amine.
- Safety : Fuming acids and high-pressure conditions necessitate controlled environments.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance metabolic stability and modulate biological activity.
Biological Studies: It is used as a probe to study the effects of fluorination on biological systems and enzyme interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Comparison Criteria
Substituting fluorine with chlorine (e.g., 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride) increases lipophilicity but reduces electronegativity .
Substituent Position on Phenyl Ring :
- 2,3-Difluoro substitution (target compound) vs. 2,4-difluoro (e.g., (R)-1-(2,4-Difluorophenyl)ethanamine) alters steric and electronic interactions. Ortho-substituents may hinder rotation, affecting binding to biological targets .
Functional Group Additions :
- The difluoromethoxy group in 1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride introduces an ether oxygen, enhancing hydrogen-bonding capacity and solubility compared to the target compound .
Biological Activity
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 1270547-24-4) is a fluorinated organic compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoroethyl group and a difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 211.13 g/mol. The compound's unique fluorinated structure contributes to its potential biological activity by influencing lipophilicity and receptor interactions.
Research indicates that compounds with similar structures often interact with various biological targets such as receptors and enzymes involved in signaling pathways. The trifluoroethyl group may enhance binding affinity to certain targets due to increased hydrophobic interactions.
Key Mechanisms:
- Receptor Interaction : Fluorinated compounds can exhibit altered binding profiles to neurotransmitter receptors and kinases.
- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could lead to significant biological effects.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its pharmacological effects.
Pharmacological Studies
- Kinase Inhibition : Similar fluorinated compounds have shown promise as kinase inhibitors. For instance, studies have demonstrated that certain trifluoroethyl derivatives exhibit IC50 values in the low nanomolar range against specific kinases .
- Neurotransmitter Modulation : Compounds structurally related to this compound have been tested for their ability to modulate dopamine receptor activity. For example, analogs have been shown to stimulate adenylate cyclase activity in rat striatum models .
Case Studies
Several studies have focused on the biological implications of similar fluorinated compounds:
Q & A
Q. How can researchers optimize the synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine to improve yield and purity?
Methodological Answer:
- Step 1: Employ continuous flow reactors for scaling up synthesis, as demonstrated for structurally similar fluorinated amines (e.g., optimized yields via controlled temperature and pressure) .
- Step 2: Use gradient solvent systems (e.g., hexane/ethyl acetate) during purification to separate byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Step 3: Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions. Fluorine substitution at the 2,3-positions on the phenyl ring requires precise stoichiometric control to avoid over-fluorination .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR to confirm fluorine substitution patterns and NMR to verify amine proton environments. Coupling constants in aromatic regions distinguish 2,3-difluorophenyl configurations .
- Mass Spectrometry (LC-MS/MS): Validate molecular weight (MW: ~229.6 g/mol) and detect impurities at trace levels (<0.1%). For genotoxic impurity analysis, adopt LC-MS/MS protocols validated for analogous compounds .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives, if applicable .
Q. How do fluorinated substituents influence this compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The 2,3-difluorophenyl group decreases electron density at the amine, reducing nucleophilicity. This necessitates stronger electrophiles (e.g., acyl chlorides vs. esters) for acylation reactions .
- Steric Considerations: Trifluoroethyl groups adjacent to the amine may hinder access to bulky reagents. Use kinetic studies to compare reaction rates with non-fluorinated analogs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile fluorinated reagents .
- Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal. Partner with certified hazardous waste handlers .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Screening: Test DMSO for initial stock solutions (up to 50 mM), followed by dilution in aqueous buffers with <1% organic solvent.
- Surfactant Use: Add polysorbate-80 (0.01–0.1%) to improve solubility in cell culture media. Validate biocompatibility via cytotoxicity controls .
Advanced Research Questions
Q. What strategies resolve stereochemical inconsistencies in enantiomeric derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD): Correlate CD spectra with computational models (e.g., DFT) to assign absolute configurations. For hydrochloride salts, ensure counterion effects are accounted for .
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in kinase inhibition studies?
Methodological Answer:
- Fragment Replacement: Systematically substitute the trifluoroethyl group with -CFH or -CHCF to assess metabolic stability. Use enzymatic assays (e.g., ADP-Glo™) to quantify IC shifts .
- Molecular Docking: Model interactions with ATP-binding pockets using Schrödinger Suite. Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis .
Q. How should researchers address contradictory data in receptor binding affinity studies?
Methodological Answer:
- Assay Validation: Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding). Control for batch-to-batch variability in compound purity via LC-MS .
- Receptor Heterogeneity: Test binding across isoforms (e.g., GPCR splice variants) using transfected cell lines. Normalize data to housekeeping gene expression .
Q. What LC-MS/MS parameters are optimal for quantifying trace impurities in this compound?
Methodological Answer:
- Ionization Mode: Use positive electrospray ionization (ESI+) with a capillary voltage of 3.5 kV. Monitor precursor ions at m/z 230.1 [M+H] and product ions at m/z 172.1 (CF loss) .
- Column Selection: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Set flow rate to 0.3 mL/min .
Q. Can computational models predict metabolic pathways for this compound in hepatic microsomes?
Methodological Answer:
- In Silico Tools: Run MetaSite (Molecular Discovery) to identify vulnerable sites (e.g., amine dehydrogenation). Cross-validate with CYP450 inhibition assays .
- MD Simulations: Simulate interactions with CYP3A4 using AMBER force fields. Prioritize metabolites with high free-energy barriers for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
